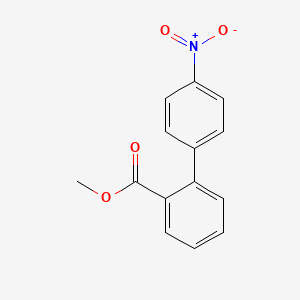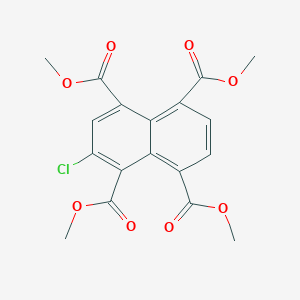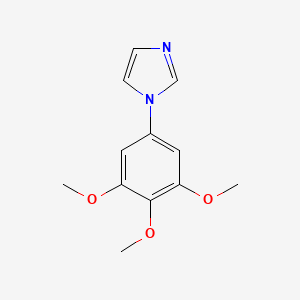
methyl 4'-nitro-2-biphenylcarboxylate
Descripción general
Descripción
“Methyl 4’-nitro-2-biphenylcarboxylate” is a chemical compound with the molecular formula C14H12O2 . It is also known by other names such as Methyl-4-phenylbenzoate, Methyl 4-biphenylcarboxylate, p-Phenylbenzoic acid methyl ester, [1,1’-Biphenyl]-4-carboxylic acid, methyl ester, Methyl p-phenylbenzoate, and Methyl (1,1’-biphenyl)-4-carboxylate . It is used as an important pharmaceutical intermediate compound in the preparation of temesartan , which is an angiotensin II receptor blocker (ARB) used to treat hypertension .
Synthesis Analysis
The synthesis of “methyl 4’-nitro-2-biphenylcarboxylate” can be achieved by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .Molecular Structure Analysis
The molecular structure of “methyl 4’-nitro-2-biphenylcarboxylate” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is GATUGNVDXMYTJX-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical and Chemical Properties Analysis
The molecular weight of “methyl 4’-nitro-2-biphenylcarboxylate” is 212.2439 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure of a Related Compound : A study by Alizadeh (2005) focused on a structurally related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate. This research provided insights into the crystal structure, highlighting its relevance in understanding molecular interactions and stability.
Chemical Synthesis and Sensors
- Regioselective Nitration as a Fluorescent Chloride Sensor : A study conducted by Das, Mohar, and Bag (2021) explored the synthesis of a methyl 2′-aminobiphenyl-4-carboxylate optical chloride sensor via Suzuki-Miyaura cross-coupling followed by regioselective nitration. This process produced a compound that exhibited a change in fluorescence in the presence of chloride ions, demonstrating its potential as a selective sensor.
Environmental and Bioremediation Studies
- Biodegradation of Related Compounds by Ralstonia sp. SJ98 : Research by Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a related compound, by Ralstonia sp. SJ98. This study is significant for environmental science, highlighting the microbial degradation of nitrophenol compounds, which is crucial for environmental decontamination.
Organic Chemistry and Catalysis
- Catalysis in Asymmetric Michael Additions : A study by Ruiz-Olalla, Retamosa, and Cossío (2015) involved homochiral methyl 4-aminopyrrolidine-2-carboxylates obtained through asymmetric cycloadditions and hydrogenation of intermediate 4-nitro cycloadducts. These compounds, including ones related to methyl 4'-nitro-2-biphenylcarboxylate, were used ascatalysts in asymmetric Michael additions of ketones to nitroalkenes, providing insights into the modulation of asymmetric chemo-selective reactions.
Diels–Alder Reaction Study
- Experimental and Theoretical Studies of Diels–Alder Reaction : The work by Jasiński, Kwiatkowska, Sharnin, and Baranski (2013) examined the Diels–Alder reaction involving methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. This research is significant for understanding the reactivity of nitro-substituted compounds in cycloaddition reactions, which are foundational in organic synthesis.
Photopolymer and Optical Storage
- Optical Storage in Azo Polymers : Meng, Natansohn, Barrett, and Rochon (1996) investigated nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) and its copolymerization with azo groups for optical storage applications. The study highlighted the cooperative motion of polar side groups in amorphous polymers, contributing to the field of photopolymers and reversible optical storage technologies.
Fluorescent Detection of Nitro Aromatic Compounds
- Fluorescent Detection Using Triazole Carboxylic Acid Complex : Yan, Ni, Zhao, Sun, Bai, Shi, and Xing (2017) synthesized a compound for selective and sensitive fluorescent sensing of nitro aromatic compounds (NACs) including TNP. The study, detailed in their paper on triazole carboxylic acid and its complex, demonstrates the potential of nitrophenyl derivatives in the development of high-efficiency fluorescent sensors.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(4-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLJNYBCGAOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3567261.png)
![N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567267.png)

![N-benzyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3567279.png)
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)

![2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B3567296.png)
![diisopropyl 2,2'-(4,11,15-trioxo-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-1,14-diyl)diacetate](/img/structure/B3567307.png)
![4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3567324.png)

![2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3567328.png)
![N-(3,4-dichlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B3567335.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3567338.png)
